molecular formula C13H13N3O3 B2825725 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 191732-70-4

3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B2825725
CAS No.: 191732-70-4
M. Wt: 259.26 g/mol
InChI Key: WLUIQUZGNPAKRL-UHFFFAOYSA-N
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Description

C5 Lenalidomide is a derivative of lenalidomide, a compound known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. Lenalidomide is used primarily in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma. C5 Lenalidomide is specifically designed for use in targeted protein degradation research, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand .

Mode of Action

2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one interacts with its target, cereblon, by forming a complex. This interaction leads to the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within the cell .

Biochemical Pathways

The compound affects the protein degradation pathway. By interacting with cereblon, it enables the targeted degradation of specific proteins. This process can influence various biochemical pathways depending on the proteins being targeted .

Result of Action

The result of the compound’s action is the targeted degradation of specific proteins. This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins .

Action Environment

The action of 2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one can be influenced by various environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could affect its stability and efficacy. Other factors, such as pH and the presence of other molecules in the environment, could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

C5 Lenalidomide is synthesized by modifying the structure of lenalidomide. The synthesis involves the introduction of an amine group at the C5 position of the lenalidomide molecule. This modification is typically achieved through a series of chemical reactions, including nitration, reduction, and amination.

Industrial Production Methods

Industrial production of C5 Lenalidomide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

C5 Lenalidomide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amine group at the C5 position can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .

Scientific Research Applications

C5 Lenalidomide has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic applications in treating various cancers and immune-related disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

C5 Lenalidomide is part of a class of compounds known as immunomodulatory imide drugs (IMiDs), which also includes thalidomide, pomalidomide, and other analogs. Compared to these compounds, C5 Lenalidomide offers unique advantages due to its specific modification at the C5 position, which enhances its binding affinity and specificity for the CRBN E3 ligase. This makes it particularly useful in the development of PROTACs and other targeted therapies .

List of Similar Compounds

  • Thalidomide
  • Pomalidomide
  • Mezigdomide
  • Iberdomide

These compounds share similar core structures but differ in their specific modifications, leading to variations in their biological activities and therapeutic applications .

Properties

IUPAC Name

3-(6-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUIQUZGNPAKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191732-70-4
Record name 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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